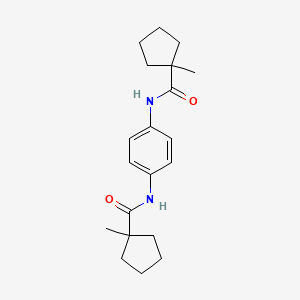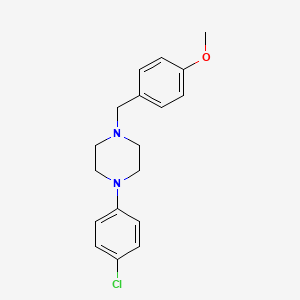![molecular formula C18H21NO2 B5886717 N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as designer drugs. It is a potent stimulant that is known to have a high potential for abuse and dependence. MDPV has gained popularity in recent years as a recreational drug, leading to concerns about its safety and potential for addiction.
作用機序
MDPV acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in the stimulation of the central nervous system and the induction of feelings of euphoria and increased energy. However, prolonged use of MDPV can lead to the depletion of these neurotransmitters, resulting in a crash-like state and potentially leading to addiction.
Biochemical and Physiological Effects:
MDPV has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over time. In addition, MDPV has been shown to have a number of negative effects on the brain, including damage to dopamine neurons and alterations in the structure and function of the prefrontal cortex.
実験室実験の利点と制限
MDPV has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows researchers to study the effects of stimulants on the brain at very low concentrations. However, its potential for abuse and dependence can make it difficult to use in studies involving human subjects, and its effects on the brain can be difficult to interpret due to the complex nature of the brain and its interactions with other neurotransmitters and hormones.
将来の方向性
There are many potential future directions for research on MDPV and other synthetic cathinones. One area of interest is the development of new medications for the treatment of addiction, as MDPV and other stimulants have been shown to have a high potential for abuse and dependence. Other areas of research include the development of new methods for synthesizing MDPV and other designer drugs, as well as the study of their effects on the brain and other organs in the body. Additionally, there is a need for more research on the potential long-term effects of MDPV and other designer drugs on the brain and body, as well as their potential for addiction and dependence.
合成法
MDPV is typically synthesized in a laboratory setting using a variety of chemical reactions. The most common method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde, followed by reduction with sodium borohydride. However, there are numerous other methods that have been described in the scientific literature, including the use of different starting materials and reaction conditions.
科学的研究の応用
MDPV has been the subject of extensive scientific research in recent years, with much of this work focused on understanding its mechanism of action and potential therapeutic applications. One area of research has been the development of new medications for the treatment of addiction, as MDPV has been shown to have a high potential for abuse and dependence. Other areas of research have focused on the use of MDPV as a tool for studying the neurobiology of addiction and the effects of stimulants on the brain.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-10-14(2)12-16(11-13)18(20)19-9-8-15-4-6-17(21-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLNEEKISLIXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)



![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)

![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)